6-Methyl-2,3,4,5-tetrahydropyridine

Vue d'ensemble

Description

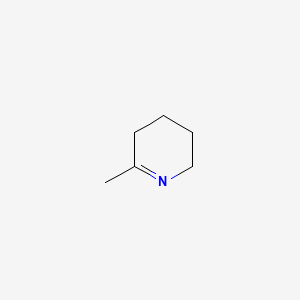

6-Methyl-2,3,4,5-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C6H11N. It is a derivative of tetrahydropyridine, characterized by the presence of a methyl group at the 6th position of the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 6-Methyl-2,3,4,5-tetrahydropyridine involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method includes the use of a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-2,3,4,5-tetrahydropyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound N-oxide.

Reduction: Partial reduction of pyridinium salts can yield tetrahydropyridine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

Oxidation: This compound N-oxide.

Reduction: 1-Methyl-1,2,3,6-tetrahydropyridine.

Applications De Recherche Scientifique

Neuroprotective Effects

Research indicates that 6-MTHP exhibits neuroprotective properties by mitigating neuronal damage caused by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms. The ability of 6-MTHP to cross the blood-brain barrier enhances its potential as a neuroprotective agent against neurodegenerative diseases .

Anti-inflammatory Activity

6-MTHP has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Studies have shown that it can reduce inflammation in various disease models, highlighting its potential as a therapeutic agent in inflammatory conditions .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Structure-activity relationship (SAR) studies suggest that modifications at the C-6 position can enhance its antimicrobial efficacy .

Dopamine Receptor Modulation

6-MTHP acts on neurotransmitter receptors, potentially serving as an agonist or antagonist at dopamine receptors. This property is particularly relevant in the context of treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, where modulation of dopaminergic signaling is crucial .

Enzyme Inhibition

The compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme important in the treatment of Alzheimer's disease. By inhibiting AChE, 6-MTHP may enhance cholinergic neurotransmission, thereby improving cognitive function in affected individuals .

Case Studies and Research Findings

Several studies have documented the pharmacological potential of 6-MTHP:

- Neuroprotection Against MPTP : A study demonstrated that administration of 6-MTHP significantly reduced neuronal loss in animal models exposed to MPTP toxicity.

- Anti-inflammatory Mechanisms : In vitro studies showed that 6-MTHP inhibited TNFα production in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

- Antimicrobial Efficacy : Research indicated that derivatives of 6-MTHP exhibited promising activity against bacterial strains resistant to conventional antibiotics .

Mécanisme D'action

The mechanism of action of 6-Methyl-2,3,4,5-tetrahydropyridine involves its interaction with molecular targets and pathways in the body. For instance, its neurotoxic effects are mediated through its conversion to toxic metabolites that affect dopaminergic neurons . The compound crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) to form toxic cations that interfere with mitochondrial function, leading to cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

2,3,4,5-Tetrahydropyridine: A structural isomer with different chemical properties.

1,2,3,4-Tetrahydropyridine: Another isomer with distinct reactivity.

Uniqueness

6-Methyl-2,3,4,5-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6th position influences its reactivity and interaction with biological targets, making it a valuable compound for research in neurodegenerative diseases and drug development .

Activité Biologique

6-Methyl-2,3,4,5-tetrahydropyridine (6-MTHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 6-MTHP, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

6-MTHP is a saturated nitrogen-containing heterocycle that belongs to the tetrahydropyridine family. Its structure allows for various interactions with biological targets, making it a candidate for drug development. The compound has been investigated for its roles in neuroprotection, anti-inflammatory effects, and as an antimicrobial agent.

The biological activity of 6-MTHP is primarily attributed to its interaction with specific molecular targets:

- Receptor Modulation : 6-MTHP may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurotransmission and neuroprotection.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is vital in the treatment of neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : 6-MTHP exhibits antioxidant properties that can mitigate oxidative stress in cells.

Neuroprotective Effects

Research indicates that 6-MTHP can protect neuronal cells from damage induced by toxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to cause Parkinsonian symptoms. The compound's ability to cross the blood-brain barrier enhances its neuroprotective potential .

Anti-inflammatory Activity

Studies have demonstrated that 6-MTHP possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models of disease. For instance, compounds derived from tetrahydropyridines have shown significant inhibition of lipopolysaccharide-induced TNFα production .

Antimicrobial Properties

6-MTHP and its derivatives have been evaluated for antimicrobial activity against various pathogens. Some studies report promising results against bacteria such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications at the C-6 position can enhance antimicrobial efficacy.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-MTHP, it is useful to compare it with other related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-Methyl-4-phenyl-2,3,4,5-tetrahydropyridine | Neurotoxic | Metabolized to MPP+, leading to neurodegeneration. |

| 6-Methoxy-2,3,4,5-tetrahydropyridine | Moderate anti-inflammatory | Lacks the methyl group at position C-6 which alters its activity profile. |

Propriétés

IUPAC Name |

6-methyl-2,3,4,5-tetrahydropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-6-4-2-3-5-7-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGMTCROJYGHSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163302 | |

| Record name | Pyridine, 2,3,4,5-tetrahydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-92-6 | |

| Record name | Pyridine, 2,3,4,5-tetrahydro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3,4,5-tetrahydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.